molecular formula C19H21Br B14252276 9-(6-Bromohexyl)-9H-fluorene CAS No. 380441-74-7

9-(6-Bromohexyl)-9H-fluorene

Cat. No.: B14252276
CAS No.: 380441-74-7
M. Wt: 329.3 g/mol
InChI Key: DIZNUCPVZWCMTL-UHFFFAOYSA-N
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Description

9-(6-Bromohexyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. It is characterized by the presence of a bromohexyl group attached to the fluorene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(6-Bromohexyl)-9H-fluorene typically involves the bromination of hexylfluorene. One common method is the reaction of 9H-fluorene with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but utilizes industrial reactors and optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

9-(6-Bromohexyl)-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: 9-(6-Azidohexyl)-9H-fluorene, 9-(6-Thiohexyl)-9H-fluorene.

    Oxidation: 9-(6-Bromohexyl)-9H-fluorenone.

    Reduction: 9-Hexyl-9H-fluorene.

Scientific Research Applications

9-(6-Bromohexyl)-9H-fluorene has a wide range of applications in scientific research:

    Material Science: Used in the synthesis of polymers and copolymers for electronic and photonic devices.

    Medicinal Chemistry: Serves as a building block for the synthesis of biologically active molecules.

    Supramolecular Chemistry: Utilized in the construction of complex molecular architectures.

    Industrial Applications: Employed in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 9-(6-Bromohexyl)-9H-fluorene is primarily based on its ability to undergo substitution reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and materials .

Comparison with Similar Compounds

Similar Compounds

  • 9-(6-Bromohexyl)-9H-carbazole
  • 9-(6-Bromohexyl)-2-phenyl-9H-fluorene
  • 9-(6-Bromohexyl)-9H-xanthene

Uniqueness

9-(6-Bromohexyl)-9H-fluorene is unique due to its specific substitution pattern and the presence of the fluorene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high thermal stability and specific electronic characteristics .

Properties

CAS No.

380441-74-7

Molecular Formula

C19H21Br

Molecular Weight

329.3 g/mol

IUPAC Name

9-(6-bromohexyl)-9H-fluorene

InChI

InChI=1S/C19H21Br/c20-14-8-2-1-3-9-15-16-10-4-6-12-18(16)19-13-7-5-11-17(15)19/h4-7,10-13,15H,1-3,8-9,14H2

InChI Key

DIZNUCPVZWCMTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCCCCCBr

Origin of Product

United States

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